4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide
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Overview
Description
4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a morpholine ring, a sulfonyl group, and a benzohydrazide moiety, making it of interest for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide typically involves multiple steps:
Formation of the Benzohydrazide Core: This can be achieved by reacting 4-sulfonylbenzoic acid with hydrazine hydrate under reflux conditions.
Introduction of the Benzothiazole Moiety: The benzohydrazide intermediate is then reacted with 6-methoxybenzo[d]thiazole-2-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.
Attachment of the Morpholine Ring: Finally, the 2,6-dimethylmorpholine is introduced via a nucleophilic substitution reaction with the sulfonyl chloride derivative of the intermediate.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reagents.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonyl chlorides.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and hydrazines.
Substitution Products: Various substituted benzohydrazides.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of metal-catalyzed processes.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine:
Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial strains.
Drug Development: Its structure can be modified to create derivatives with potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry:
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Pathways: The compound may inhibit key enzymes, disrupting cellular processes and leading to cell death in microorganisms.
Comparison with Similar Compounds
4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-chlorobenzo[d]thiazol-2-yl)benzohydrazide: Similar structure but with a chlorine substituent, potentially altering its reactivity and biological activity.
4-((2,6-Dimethylmorpholino)sulfonyl)-N’-(6-fluorobenzo[d]thiazol-2-yl)benzohydrazide: Fluorine substituent, which can affect its electronic properties and interactions with biological targets.
Uniqueness: The presence of the methoxy group in 4-((2,6-dimethylmorpholino)sulfonyl)-N’-(6-methoxybenzo[d]thiazol-2-yl)benzohydrazide provides unique electronic properties, potentially enhancing its effectiveness in specific applications compared to its analogs.
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N'-(6-methoxy-1,3-benzothiazol-2-yl)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13-11-25(12-14(2)30-13)32(27,28)17-7-4-15(5-8-17)20(26)23-24-21-22-18-9-6-16(29-3)10-19(18)31-21/h4-10,13-14H,11-12H2,1-3H3,(H,22,24)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVWWMWJZHLFBKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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